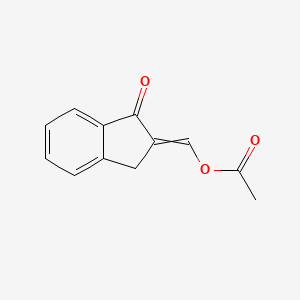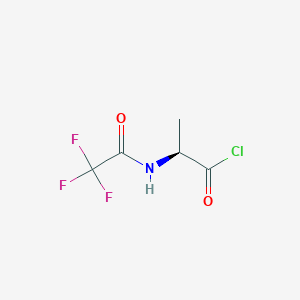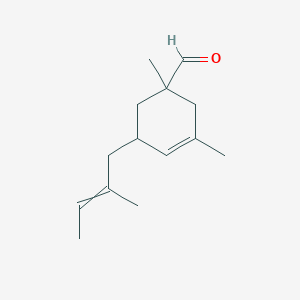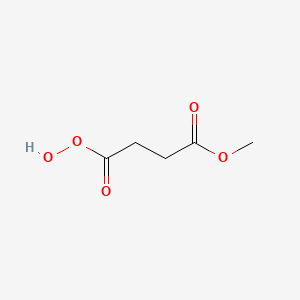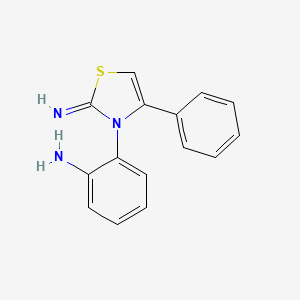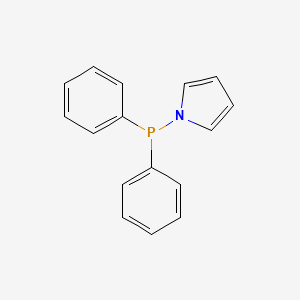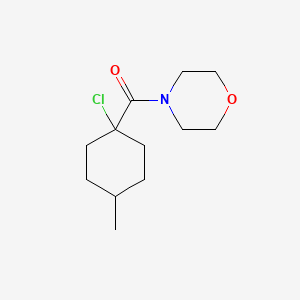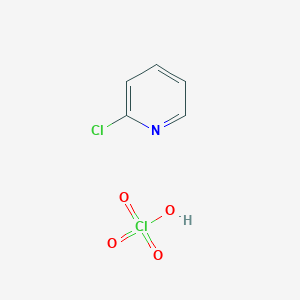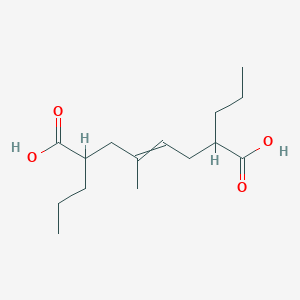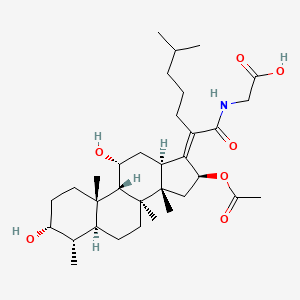![molecular formula C14H11ClO3S B14637944 2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid CAS No. 54506-90-0](/img/structure/B14637944.png)
2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid is an organic compound with a molecular formula of C14H11ClO3S. This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a methoxybenzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid typically involves the reaction of 4-chlorothiophenol with 4-methoxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced derivatives depending on the specific reducing agent.
Substitution: Substituted derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Chlorophenyl)sulfanyl]phenylacetic acid
- 2-[(4-Chlorophenyl)sulfanyl]acetonitrile
- 2-[(4-Chlorophenyl)sulfanyl]methanol
Uniqueness
2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid is unique due to the presence of both a methoxy group and a sulfanyl group attached to the benzoic acid moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications and synthetic pathways.
Propriétés
Numéro CAS |
54506-90-0 |
|---|---|
Formule moléculaire |
C14H11ClO3S |
Poids moléculaire |
294.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)sulfanyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C14H11ClO3S/c1-18-10-4-7-12(14(16)17)13(8-10)19-11-5-2-9(15)3-6-11/h2-8H,1H3,(H,16,17) |
Clé InChI |
JMIWJOJNDCAWOU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)O)SC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


